Propagermanium
描述
Structure
2D Structure
属性
IUPAC Name |
3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEABSBMNTNXEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ge2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065316 | |
| Record name | Carboxyethylgermanium sesquioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12758-40-6, 126595-07-1 | |
| Record name | Carboxyethylgermanium sesquioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12758-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propagermanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126595-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propagermanium [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012758406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12758-40-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carboxyethylgermanium sesquioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies for Propagermanium
Chemical Synthesis Pathways of Propagermanium
The synthesis of organogermanium compounds, including this compound, involves the formation of germanium-carbon bonds. wikipedia.org While the first organogermanium compound, tetraethylgermane, was synthesized in 1887, significant progress in organogermanium chemistry occurred later, particularly from the 1960s onwards. tandfonline.com
Original Synthesis Techniques
The original synthesis of this compound (Ge-132) was reported in 1967 at the Asai Germanium Research Institute in Japan. wikipedia.org This initial method involved using elemental germanium as a raw material. Powdered germanium (with a purity over 99.9999%) was reacted with hydrogen chloride gas at high temperatures to produce trichlorogermane (B72276) (HGeCl₃). acs.orgacs.org Subsequently, this trichlorogermane was reacted with acrylic acid to yield 3-(trichlorogermyl)propanoic acid (TCGPA). acs.orgacs.orgencyclopedia.pub The hydrolysis of TCGPA then produced 3-(trihydroxygermyl)propanoic acid (THGPA), which was subsequently dried to form the polymeric this compound (Ge-132). acs.orgacs.orgencyclopedia.pub
Modernized Synthetic Approaches and Industrial Production
Over time, the synthesis process for producing the trichlorogermane intermediate has evolved. Initially, this step from elemental germanium was technically complex. encyclopedia.pub More convenient methods have been developed, including a simpler approach utilizing germanium dioxide (GeO₂) as a starting material, reacting it with HCl and H₃PO₂. encyclopedia.pub This has contributed to the increased availability of Ge-132 and other germanium sesquioxides. encyclopedia.pub Another method for preparing Ge-132 utilizes germanium tetrachloride and ascorbic acid, where ascorbic acid acts as a reducing agent. This approach is reported to reduce the amount of concentrated hydrochloric acid needed and shorten the reaction time, leading to high-purity Ge-132 without inorganic germanium impurities. google.com The use of ascorbic acid, being an organic substance, avoids the introduction of new metal impurities. google.com
Derivatization Strategies for Modified this compound Structures
Derivatization strategies for this compound involve modifying its structure to explore altered properties or create new compounds. This can include the synthesis of specific hydrolysis products or the creation of other organogermanium derivatives. paperpublications.org
Synthesis of 3-(Trihydroxygermyl)propanoic Acid (THGP) and its Role as a Polymer Subunit
This compound (Ge-132) is a polymeric structure. In aqueous solutions, it undergoes hydrolysis to form 3-(trihydroxygermyl)propanoic acid (THGP), also known as THGPA. acs.orgacs.orgsmolecule.comresearchgate.net This hydrolysis is a primary method for obtaining THGP. smolecule.com THGP is a stable monomeric product of this hydrolysis. smolecule.com The structure of this compound features a repeating unit of two germanium atoms bridged by oxygen, each coordinated to carboxyethyl groups, forming an eight-membered Ge-O ring arranged in a ladder-like configuration. THGP, as the hydrolysis product, essentially represents the monomeric subunit from which the this compound polymer is formed upon drying. acs.orgacs.orgencyclopedia.pub The concept of a subunit in polymers refers to the repeating monomeric unit from which the larger macromolecule is assembled. biologyaspoetry.comeuropeanbusinessmagazine.comwikipedia.org
Exploration of Other Organogermanium Derivatives with Related Biological Activity
Beyond THGP, research has explored the synthesis and characterization of other organogermanium derivatives. These derivatives often feature direct Ge-C bonds and oxygen-rich coordination environments, similar to this compound. Examples include organogermanium(IV) catecholate complexes synthesized via exchange reactions between catechols or catechol thioethers and corresponding germanium chlorides. nih.gov Other derivatives, such as spirogermane and porphyrin dimethylgermanium complexes, have also been synthesized and studied. paperpublications.org Derivatization can involve conjugating organogermanium compounds with other molecules, such as vitamin C, to potentially enhance certain properties like antioxidant activity. koreascience.kr These explorations contribute to understanding the relationship between the structure of organogermanium compounds and their properties. paperpublications.orgkoreascience.kr
Mechanisms of Action of Propagermanium at the Molecular and Cellular Levels
Immunomodulatory Mechanisms of Propagermanium
This compound has been shown to function as an immune modulator. iiarjournals.orgnih.goviiarjournals.org Its immunomodulatory effects are thought to involve influencing the activity of various immune cells, including macrophages, dendritic cells, and NK cells. patsnap.compatsnap.com
Modulation of Cytokine Production, including Interferon-gamma (IFN-γ) Induction
This compound is believed to modulate the immune response by enhancing the production of certain cytokines. patsnap.com Specifically, it has been shown to enhance the production of interferon-gamma (IFN-γ), a cytokine crucial for the activation of macrophages and the enhancement of their phagocytic activity. patsnap.com However, some studies in experimental animal models of acute liver injury have shown that this compound reduced IFN-γ production. nih.gov IFN-γ is a critical cytokine for innate and adaptive immunity, produced primarily by T cells and NK cells, and plays a vital role in immune regulation and activating macrophages. wikipedia.orgqkine.com
Enhancement of Natural Killer (NK) Cell Activity and Maturation
This compound appears to enhance the activity of natural killer (NK) cells, which are crucial for the body's immune response against tumors and virally infected cells. patsnap.com Studies have indicated that this compound induces NK cell maturation. iiarjournals.orgnih.goviiarjournals.org Although the exact mechanism linking this compound and NK cell maturation is not fully elucidated, oral administration of this compound has been shown to improve the ability of NK cells in peripheral blood to eliminate abnormal cells. iiarjournals.orgwalshmedicalmedia.com
Flow Cytometry-based Analysis of NK Cell Subsets
Flow cytometry (FCM) has been used to analyze the in vivo effects of this compound on NK cells. iiarjournals.orgnih.gov Analysis of peripheral blood mononuclear cells (PBMCs) by FCM has revealed that the CD16+/CD56Dim NK cell subset, considered the mature, cytolytic subset, increased after this compound administration. iiarjournals.orgnih.goviiarjournals.org This subset is the dominant NK cell subset in the peripheral blood of healthy individuals and is important in preventing blood-borne metastasis. iiarjournals.org NK cells are classified into subsets such as CD56bright and CD56dim based on the differential surface expression of CD56 and CD16. frontiersin.org
Data from a study involving healthy volunteers and patients with refractory cancers showed changes in NK cell subsets after this compound administration. iiarjournals.orgnih.gov
| NK Cell Subset | Healthy Donors (Baseline) | Healthy Donors (Post-PG) |
| CD16+/CD56Dim | Dominant | Increased |
| CD16+/CD56Bright | Tended to decrease |
Note: Data is based on observations reported in the source and represents a qualitative trend rather than precise numerical values from a table. iiarjournals.orgwalshmedicalmedia.com
In vitro Killing Assays of Cancer Cells by this compound-Treated Peripheral Blood Mononuclear Cells
In vitro killing assays have been performed to assess the effect of this compound on the cytotoxic activity of immune cells. iiarjournals.orgnih.goviiarjournals.org These assays have shown that PBMCs treated with this compound exhibit enhanced ability to induce apoptosis in cancer cells. iiarjournals.org This increased apoptosis induction rate of cancer cells was observed after this compound administration. iiarjournals.orgnih.gov Studies have confirmed that oral administration of this compound promoted the maturation of NK cells and enhanced cytotoxicity to certain cancer cells in vitro. walshmedicalmedia.com
Influence on Macrophage and Monocyte Function
This compound is believed to modulate the immune response by influencing the activity of macrophages and monocytes. patsnap.com It has been shown to modulate the function of macrophages, which are specialized cells involved in detecting and destroying pathogens. patsnap.com Additionally, this compound has been shown to inhibit the adhesion of monocytes to endothelial cells. patsnap.com Monocytes can differentiate into macrophages and are involved in inflammatory responses. patsnap.com
Inhibition of Monocyte-Macrophage Chemotaxis via CCL2/CCR2 Pathway
This compound inhibits the CCL2/CCR2 axis. iiarjournals.orgnih.goviiarjournals.org The CCL2-CCR2 axis is a key signaling pathway involved in inflammation and the recruitment of immune cells. mdpi.comresearchgate.net CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) is a chemokine that strongly recruits monocytes, T lymphocytes, and NK cells by binding to its primary receptor, CCR2, which is expressed on these cells. mdpi.comahajournals.orgahajournals.org this compound functions as an antagonist of CCR2, inhibiting the mobilization of monocytes and multiple leukocyte subsets from the bone marrow to target tissues. iiarjournals.org This inhibition of the CCL2/CCR2 pathway by this compound suppresses monocyte migration in vitro and macrophage infiltration in vivo. ahajournals.orgresearchgate.netnih.govahajournals.org By inhibiting the adhesion and infiltration of monocytes and macrophages, this compound helps reduce inflammation and tissue damage. patsnap.comahajournals.org This mechanism is considered important in conditions characterized by chronic inflammation and in processes like atherosclerosis, where macrophage infiltration plays a central role. patsnap.comahajournals.orgnih.gov this compound's inhibition of CCR2 function does not appear to affect the function of other chemokines like interleukin-8 and RANTES, except for CCL2 and CCL3, which are ligands for CCR2. ahajournals.org
Interaction with CCR2-associated Glycosylphosphatidylinositol-anchored Proteins
This compound has been shown to inhibit the chemotactic response of monocytes, a process largely mediated by the C-C chemokine receptor type 2 (CCR2) google.comahajournals.org. Research suggests that this compound does not interact directly with the CCR2 receptor itself but rather targets glycosylphosphatidylinositol (GPI)-anchored proteins that are closely associated with CCR2 google.comahajournals.orgahajournals.org. These GPI-anchored proteins are located in the outer leaflet of the cell membrane and are integrated via phosphatidylinositol google.com.
Studies have proposed that this compound's binding to a GPI-anchored protein co-localized with CCR2 induces a signal that modulates CCR2-mediated intracellular signaling pathways, potentially involving the small GTPase Rho, thereby inhibiting chemotaxis google.com. Cleavage of GPI anchors by phosphatidylinositol-phospholipase C has been shown to eliminate the inhibitory activity of this compound on CCR2 function, further supporting the role of GPI-anchored proteins in its mechanism ahajournals.orgnih.gov. This interaction interferes with the binding and action of MCP-1 (CCL2), a key ligand for CCR2, which is crucial for the recruitment of monocytes and macrophages to inflammatory sites mdpi.comnih.govplos.org.
Modulation of Macrophage Polarization
Macrophages exhibit plasticity and can differentiate into distinct phenotypes, primarily the pro-inflammatory M1 and anti-inflammatory M2 subtypes, depending on environmental stimuli nih.govnih.govfrontiersin.org. This compound has been observed to influence this polarization process.
Studies have indicated that this compound treatment can improve the ratio between pro-inflammatory (M1) and anti-inflammatory (M2) macrophages plos.org. In the context of diet-induced non-alcoholic steatohepatitis (NASH), this compound administration decreased the expression of M1 markers like CD11c and increased the expression of M2 markers like Arginase-1 in the liver, suggesting a shift towards an anti-inflammatory phenotype plos.org.
Effects on T-cell Activity, including Cytotoxic T Lymphocytes
This compound has been shown to influence T-cell activity, including that of cytotoxic T lymphocytes (CTLs) nih.gov. CTLs are a type of T lymphocyte that plays a crucial role in cell-mediated immunity, particularly in targeting and destroying virally infected cells and tumor cells clevelandclinic.orgtmrjournals.com.
In studies involving virus-infected mice, oral administration of this compound induced cytotoxic T lymphocytes against the viral antigen nih.gov. This suggests that this compound can enhance the function of virus antigen-specific Tc cells in virus-infected individuals nih.gov. This compound's ability to activate cytotoxic T cells and natural killer (NK) cells is considered a mechanism by which it may exert anti-tumor and antiviral effects iiarjournals.org.
Anti-inflammatory Pathways Initiated by this compound
This compound demonstrates anti-inflammatory properties through its influence on several key pathways nih.govgoogle.comiiarjournals.orguni.lufishersci.ch.
Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1 beta, IL-6)
This compound has been shown to inhibit the production and release of various pro-inflammatory cytokines bohrium.com. Key pro-inflammatory cytokines include Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), which play significant roles in initiating and propagating inflammatory responses thermofisher.complos.org.
Research indicates that this compound treatment can inhibit the release of inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, IL-6, IL-12, IL-17, and IL-23 bohrium.com. Specifically, studies have shown that this compound can suppress the mRNA expression of pro-inflammatory markers like iNOS and CD86 bohrium.com. The inhibition of IL-1β and IL-6 production is a significant aspect of this compound's anti-inflammatory activity nih.govbohrium.commdpi.com.
Regulation of NF-κB Pathway
The NF-κB pathway is a critical signaling route involved in regulating immune responses and inflammation, particularly in the transcription of pro-inflammatory genes mdpi.comfrontiersin.orgnih.gov. This compound has been shown to modulate the activity of this pathway .
Studies have indicated that this compound can modulate the activity of NF-κB by preventing its translocation to the nucleus, which subsequently reduces the expression of pro-inflammatory genes . This regulation of NF-κB nuclear translocation contributes to the suppression of pro-inflammatory cytokine production, such as TNF-α and IL-6 mdpi.com.
Impact on Oxidative Stress and Reactive Oxygen Species Scavenging
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, contributes to inflammation and cellular damage mdpi.comfrontiersin.org. This compound has been investigated for its impact on oxidative stress and ROS google.comahajournals.orgfrontiersin.orguni.lufishersci.ch.
Research suggests that this compound may play a role in mitigating oxidative stress. While one study indicated that the preventive effect of a this compound hydrolysate against ROS-induced cell death was not due to direct ROS scavenging or antioxidant enzymes nih.gov, other research on a related organogermanium compound (Ge-132) suggested it could suppress the activities of enzymes responsible for forming active oxygen species and promote those involved in scavenging them, potentially leading to a decrease in ROS levels scirp.org. This suggests that this compound may influence the balance of oxidative stress through mechanisms beyond direct scavenging.
Antiviral Mechanisms Attributed to this compound
This compound has demonstrated antiviral activity, which is thought to be mediated through a combination of interfering with viral replication processes and enhancing host immune responses against viruses. patsnap.compatsnap.com
Interference with Viral Replication Processes
While this compound's primary antiviral effects appear to be mediated through immune modulation, some research suggests it may also directly interfere with viral replication. This interference is thought to occur through mechanisms that are not yet fully elucidated. patsnap.compatsnap.com Studies have investigated the effects of this compound on various viruses, including hepatitis B virus (HBV) and herpes simplex virus type I (HSV-1). patsnap.comnih.gov
In studies involving virus-infected mice, oral administration of this compound significantly prolonged mean survival days in mice infected with HSV-1. nih.gov Additionally, in vaccinia virus-infected mice, this compound suppressed the number of pocks on the tail induced by the virus. nih.gov However, in vitro studies investigating the direct effect of this compound on viral multiplication of various DNA and RNA viruses did not show inhibition. nih.gov This suggests that the antiviral effect observed in vivo might be predominantly mediated through host immune responses rather than direct inhibition of viral replication machinery.
Enhancement of Immune Responses Against Viruses
A significant aspect of this compound's antiviral mechanism is its ability to modulate the host immune system. It is considered a nonspecific immune modulator. nafkam.nonih.gov this compound has been reported to augment the function of various immune cells and induce the production of cytokines crucial for antiviral immunity. patsnap.comnih.gov
Key findings regarding the enhancement of immune responses include:
Induction of Cytotoxic T Lymphocytes (CTLs): this compound has been shown to induce CTLs against viral antigens in virus-infected mice. nih.govnih.gov
Enhancement of Interferon-gamma (IFN-γ) Production: Studies in mice have demonstrated that this compound enhances the induction of IFN-γ, a cytokine with potent antiviral and immunomodulatory activities. patsnap.comnih.govnih.gov IFN-γ is crucial for activating macrophages and enhancing their phagocytic activity, making the immune system more efficient at eliminating foreign invaders. patsnap.com
Stimulation of Interleukin 2 (IL-2) Production: In cultured mouse spleen cells, this compound stimulated the production of IL-2, a cytokine that promotes the proliferation and differentiation of T cells and NK cells, both critical for antiviral immunity. nih.gov
Activation of Natural Killer (NK) Cells: this compound appears to enhance the activity of NK cells, which play a vital role in the body's immune response against virally infected cells by inducing apoptosis of target cells. patsnap.compatsnap.comiiarjournals.org This activation contributes to the destruction of cells infected with viruses like hepatitis B. nih.goviiarjournals.org
These effects collectively contribute to the restoration of cellular immune responsiveness to viral infection, which is particularly relevant in conditions like chronic hepatitis B where impaired immune status can limit the efficacy of antiviral agents. nih.gov
Anticancer Mechanisms of this compound
This compound exhibits potential anticancer properties through various mechanisms, including inhibiting tumor progression and metastasis, modulating the tumor microenvironment, and inducing apoptosis in cancer cells. patsnap.comiiarjournals.orgwalshmedicalmedia.com
Inhibition of Tumor Progression and Metastasis
This compound has been shown to attenuate cancer metastasis in various models. iiarjournals.orgnih.gov A key mechanism involves the inhibition of the C-C motif chemokine ligand 2 (CCL2)/C-C chemokine receptor 2 (CCR2) axis. iiarjournals.orgwalshmedicalmedia.comnih.gov The CCL2-CCR2 pathway is crucial in promoting cancer progression by supporting cancer cell proliferation, survival, migration, invasion, inflammation, and angiogenesis. nih.govspringermedizin.de
Research indicates that cancer cells secrete CCL2, which attracts monocytes and bone marrow-derived stromal cells expressing CCR2 to the tumor microenvironment and metastatic sites, thereby creating a favorable environment for tumor growth and metastasis. iiarjournals.orgnih.gov By inhibiting the CCL2/CCR2 axis, this compound can block the recruitment of these cells, thus suppressing metastasis. iiarjournals.orgnih.gov Studies in mouse models of malignant melanoma and breast cancer have demonstrated that this compound administration strongly suppressed lung metastasis through this mechanism. iiarjournals.orgwalshmedicalmedia.com
Furthermore, this compound has been shown to inhibit the formation of premetastatic niches, which are microenvironments established in distant sites by the primary tumor to support future metastatic growth. nih.govresearchgate.net Inhibition of premetastatic niche formation has been shown to block the enhancement of metastasis in mouse models. nih.govspringermedizin.de
Modulation of the Tumor Microenvironment
The tumor microenvironment, composed of cancer cells, stromal cells, immune cells, and the extracellular matrix, plays a critical role in tumor progression. walshmedicalmedia.comfrontiersin.org this compound modulates this environment, primarily through its effects on immune cells and inflammatory pathways. patsnap.comiiarjournals.org
As discussed, this compound inhibits the CCL2/CCR2 axis, which is involved in recruiting immune cells like monocytes and macrophages to the tumor site. iiarjournals.orgwalshmedicalmedia.com Tumor-associated macrophages (TAMs) are a significant component of the tumor microenvironment and can support the proliferation of cancer cells. walshmedicalmedia.commdpi.com By suppressing the migration of monocytes (which differentiate into macrophages in tissues) to metastatic lesions through CCR2 inhibition, this compound can suppress cancer metastasis. walshmedicalmedia.com Studies in a mouse model of colon cancer showed that this compound treatment reduced tumor-associated macrophages. nih.govspringermedizin.de
This compound's immunomodulatory activity, including the activation of NK cells and the induction of cytokines like IFN-γ, also contributes to shaping the tumor microenvironment towards a more anti-tumorigenic state. patsnap.comnih.goviiarjournals.org These immune cells can directly target and destroy cancer cells or influence other components of the microenvironment. iiarjournals.org
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. iiarjournals.orgiiarjournals.org This effect can be mediated directly or indirectly through the activation of immune cells. iiarjournals.org
Studies have demonstrated that peripheral blood mononuclear cells (PBMCs) isolated after this compound administration show an enhanced ability to induce apoptosis in cancer cells in vitro. iiarjournals.orgiiarjournals.org This is linked to the activation and maturation of NK cells. iiarjournals.orgnih.gov The CD16+/CD56Dim subset of NK cells, which is the dominant cytolytic subset in peripheral blood, increases after this compound administration. iiarjournals.orgiiarjournals.org These mature NK cells contain abundant granzyme B, a key molecule that induces apoptosis in target cells, including microorganisms and abnormal cells. iiarjournals.orgiiarjournals.org
The enhanced ability of immune cells, particularly mature NK cells, to induce apoptosis in cancer cells represents a significant mechanism by which this compound may exert its anticancer effects. iiarjournals.org
Here is a summary of some research findings related to this compound's mechanisms:
| Mechanism | Observed Effect | Model/Context | Source |
| Enhancement of NK Cell Activity | Increased CD16+/CD56Dim NK cells; Enhanced apoptosis induction in cancer cells | Patients with refractory oral/gastric cancer | iiarjournals.orgnih.gov |
| Inhibition of CCL2/CCR2 Axis | Suppression of lung metastasis; Inhibition of monocyte/macrophage infiltration | Mouse models of malignant melanoma/breast cancer; Atherosclerosis models | iiarjournals.orgwalshmedicalmedia.comnih.govahajournals.org |
| Induction of Cytotoxic T Lymphocytes (CTLs) | CTLs against viral antigen | Virus-infected mice | nih.gov |
| Enhancement of IFN-γ Production | Increased IFN-γ levels | Mice treated with Mycobacterium bovis (BCG) | nih.govnih.gov |
| Stimulation of IL-2 Production | Increased IL-2 levels | Cultured mouse spleen cells with Concanavalin A | nih.gov |
| Modulation of Tumor Microenvironment | Reduced tumor-associated macrophages | Mouse model of colon cancer | nih.govspringermedizin.de |
Pharmacological Investigations of Propagermanium
Pharmacokinetic Research
Limited pharmacokinetic data from preclinical studies are available in the public domain for propagermanium. However, some information regarding its absorption, excretion, and plasma concentrations has been reported in human studies.
A study involving a small group of healthy adults reported an oral absorption rate of approximately 30% for this compound (also referred to as Ge-132). nafkam.no Following oral administration, the compound is absorbed from the gastrointestinal tract.
Following absorption, this compound is distributed in the body. In a pilot trial with patients having type 2 diabetes and nephropathy, the median plasma concentrations of this compound were measured at 8.73 ng/mL one month after initiation of treatment and 14.10 ng/mL after twelve months. nih.gov Research in healthy adults has indicated that this compound is rapidly excreted in the urine, largely in an unmetabolized form. nafkam.no
There is currently no available information from the searched results detailing how different formulations may affect the pharmacokinetic parameters of this compound.
Preclinical Pharmacodynamics and Efficacy Studies in Animal Models
This compound has been investigated in various animal models for its therapeutic potential in inflammatory and diabetic conditions. These studies have demonstrated its efficacy in reducing disease pathology.
This compound has shown significant anti-inflammatory effects in preclinical models of atherosclerosis. Its mechanism is linked to the inhibition of C-C chemokine receptor 2 (CCR2), which plays a crucial role in the recruitment of monocytes and macrophages to inflammatory sites. nih.gov
In a key study using apolipoprotein E knockout (ApoE-KO) mice, a well-established model for atherosclerosis, oral administration of this compound demonstrated a notable reduction in the development of atherosclerotic lesions. nih.gov After eight weeks of a high-cholesterol diet, mice treated with this compound exhibited a 50% reduction in the atherosclerotic lesion area in the aortic root compared to untreated mice. nih.gov Furthermore, the accumulation of macrophages within these lesions was significantly decreased in the this compound-treated group. nih.gov These findings highlight the potential of this compound in mitigating the inflammatory processes that drive atherosclerosis.
Efficacy of this compound in a Mouse Model of Atherosclerosis
| Animal Model | Treatment Group | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Apolipoprotein E knockout (ApoE-KO) mice on a high-cholesterol diet | Control (no treatment) | 8 weeks | Atherosclerotic lesion area: 1.27 +/- 0.07 mm²; Macrophage positive area: 0.67 +/- 0.07 mm² | nih.gov |
| Apolipoprotein E knockout (ApoE-KO) mice on a high-cholesterol diet | 0.005% this compound in diet | 8 weeks | Atherosclerotic lesion area: 0.62 +/- 0.12 mm² (50% reduction); Macrophage positive area: 0.23 +/- 0.06 mm² (marked reduction) | nih.gov |
This compound has demonstrated beneficial effects in various animal models of diabetes and its complications, including endothelial dysfunction, nephropathy, and steatosis. nih.govmdpi.comnih.gov
In a study utilizing non-obese type 2 diabetic Goto-Kakizaki (GK) rats, oral administration of this compound for three months led to significant improvements in several metabolic and vascular parameters. The treatment improved fasting glucose levels by 18% and insulin resistance by 32%. nih.govmerckmillipore.com Furthermore, endothelial function was enhanced by 33% in aortas with perivascular adipose tissue and by 25% in those without. nih.govmerckmillipore.com this compound also restored the anticontractile effect of perivascular adipose tissue by reducing its inflammation and oxidative stress. nih.govmerckmillipore.com
Research has also pointed to the efficacy of this compound in addressing diabetic nephropathy and hepatic steatosis. mdpi.comnih.gov In a study with db/db mice, a model for type 2 diabetes, this compound treatment was shown to reduce hepatic steatosis. mdpi.com Another study demonstrated that early intervention with this compound in mice on a high-fat diet attenuated insulin resistance and non-alcoholic steatohepatitis (NASH), decreasing macrovesicular steatosis and showing a trend towards reduced lobular inflammation. nih.gov
Effects of this compound in Diabetic Animal Models
| Animal Model | Key Pathological Feature | This compound Intervention | Observed Effects | Reference |
|---|---|---|---|---|
| Goto-Kakizaki (GK) rats | Endothelial Dysfunction | 50 mg/kg orally for 3 months | Improved fasting glucose (18%), insulin resistance (32%), and endothelial function (25-33%). | nih.govmerckmillipore.com |
| High-fat diet-fed mice | Non-alcoholic Steatohepatitis (NASH) | 0.05% w/w in diet (early intervention) | Attenuated insulin resistance and decreased macrovesicular steatosis. | nih.gov |
| db/db mice | Hepatic Steatosis | Not specified | Effectively reduced hepatic steatosis. | mdpi.com |
Antiviral Efficacy in Animal Models
Investigations into the antiviral properties of this compound in animal models have revealed that its efficacy is not derived from direct inhibition of viral replication. In vitro studies have shown that this compound does not inhibit the multiplication of various DNA or RNA viruses. nih.gov Instead, its antiviral activity appears to be mediated through the enhancement of the host's immune response to viral infections. nih.gov
Oral administration of this compound has demonstrated significant effects in mice infected with specific viruses. In studies involving Herpes Simplex Virus type 1 (HSV-1), infected mice treated orally with this compound showed a significant prolongation of their mean survival days compared to control groups. nih.gov Similarly, in mice infected with the vaccinia virus, oral doses of this compound resulted in the suppression of the number of pocks that typically form on the tail as a result of the infection. nih.gov
The mechanism behind this antiviral action is linked to the compound's immunomodulatory effects. Research indicates that this compound induces cytotoxic T lymphocytes (CTLs) against the HSV-1 antigen in infected mice. nih.gov Furthermore, it has been shown to enhance the induction of interferon-gamma (IFN-gamma) and stimulate the production of interleukin-2 (IL-2), both of which are crucial components of the antiviral immune response. nih.gov
Table 1: Antiviral Efficacy of this compound in Murine Models
| Virus Model | Animal | Outcome Measured | Key Findings |
|---|---|---|---|
| Herpes Simplex Virus type 1 (HSV-1) | Mice | Mean Survival Days | This compound treatment significantly prolonged survival days compared to the control group. nih.gov |
| Vaccinia Virus | Mice | Number of Tail Pocks | Oral administration suppressed the number of virus-induced pocks on the tail. nih.gov |
Anticancer Efficacy in Animal Models
The anticancer potential of this compound has been explored in various animal models, with research primarily pointing towards its role as an immunomodulator and an inhibitor of specific signaling pathways involved in cancer progression and metastasis.
A significant aspect of this compound's anticancer mechanism involves its ability to inhibit the CCL2-CCR2 signaling pathway. researchgate.net This pathway is crucial for the migration of tumor-associated macrophages (TAMs) and monocytic bone marrow-derived suppressor cells (Mo-MDSCs), which promote cancer metastasis. In a mouse model of colon cancer, treatment with this compound led to a reduction in both the number and size of tumors and attenuated adenocarcinoma changes. researchgate.net This effect was associated with a decrease in tumor-associated macrophages. researchgate.net
Furthermore, studies suggest that this compound enhances the host's innate antitumor immune response. Preclinical studies in animals have indicated that it activates macrophages and Natural Killer (NK) cells and induces the production of interferon-γ (IFN-γ). cam-cancer.orgnafkam.no An increase in mature NK cells (CD16+ CD56Dim), which possess strong antitumor activity, has been observed following the administration of this compound. This enhancement of NK cell activity is considered one of the key anticancer mechanisms of the compound.
In other animal studies, organogermanium compounds, including this compound (also known as Ge-132), have demonstrated inhibitory effects on the development of tumors. For instance, Ge-132 has been shown to have a significant inhibitory effect on the occurrence and development of tumors induced by the broiler Marek's disease virus (MDV). scirp.org These compounds have been noted for their ability to inhibit tumor cell growth in a dose-dependent manner in both in vitro and in vivo experiments. scirp.org The anticancer activity is also attributed to the enhancement of immune responses, such as increasing T lymphocyte transformation rates. scirp.org
Table 2: Anticancer Efficacy and Mechanisms of this compound in Animal Models
| Cancer Model | Animal Model | Key Findings | Implied Mechanism of Action |
|---|---|---|---|
| Melanoma, Lung Cancer, Breast Adenocarcinoma Metastasis | Mouse Model (Fbxw7-deficient) | Fbxw7-deficiency induced a significantly higher metastatic rate. | Implied role in suppressing metastasis, potentially via CCL2-dependent manner. |
| Colon Cancer | Mouse Model | Reduced the number and size of tumors; attenuated adenocarcinoma changes; reduced tumor-associated macrophages. researchgate.net | Inhibition of the CCL2-CCR2 signaling pathway. researchgate.net |
| General Tumor Models | Animals | Dose-dependent inhibition of tumor cell growth. scirp.org | Not specified |
| Marek's Disease Virus-Induced Tumors | Broiler Chickens | Significant inhibitory effect on tumor occurrence and development. scirp.org | Enhancement of immune response (e.g., T lymphocyte transformation). scirp.org |
| General | Animals | Dose-dependent induction of interferon γ and activation of macrophages and NK cells. cam-cancer.orgnafkam.no | Immunostimulation. cam-cancer.orgnafkam.no |
Clinical Research and Therapeutic Applications of Propagermanium
Completed Clinical Trials
Completed clinical studies have provided valuable insights into the therapeutic potential of propagermanium in several diseases. These trials have primarily focused on its effects on chronic hepatitis B, various renal diseases, and as an exploratory treatment in oncology.
Clinical Efficacy in Chronic Hepatitis B
This compound has been evaluated for its role as a nonspecific immune modulator in the management of chronic hepatitis B. Controlled pilot studies have been conducted to assess its impact on patients with moderate and mild grades of the disease.
The findings from a 16-week treatment study indicated a sustained clearance of the hepatitis B e-antigen (HBeAg) and a favorable biochemical response. nih.gov This response was observed both at the end of the 16-week treatment period and at a 48-week post-treatment follow-up. nih.govtargetedonc.com Further open studies have supported these findings, suggesting this compound may contribute to the clearance of the hepatitis B virus from the blood and potentially improve the histological grading in the liver. nih.govtargetedonc.com The mechanism is thought to be linked to the compound's ability to augment the functions of CD4 and CD8 cells, as well as natural killer (NK) cells, and to induce the production of several cytokines. nih.govtargetedonc.com
Table 1: Summary of this compound Clinical Trial Findings in Chronic Hepatitis B
| Trial Type | Duration | Key Findings | Citation |
| Controlled Pilot Study | 16 weeks | Sustained clearance of HBeAg; Favorable biochemical response at week 16 and week 48 post-treatment. | nih.govtargetedonc.com |
| Open Study | Not specified | Supported clearance of HBV from blood; Possible improvement of histologic grading in the liver. | nih.govtargetedonc.com |
Investigations in Renal Diseases (e.g., Diabetic Nephropathy, Focal Segmental Glomerulosclerosis)
This compound has been investigated for its potential therapeutic effects in kidney diseases, notably diabetic nephropathy and focal segmental glomerulosclerosis (FSGS).
A randomized, open-label, parallel two-arm pilot trial was conducted in Japan to assess the efficacy of this compound in patients with type 2 diabetes and nephropathy. The study enrolled 29 patients, with 19 receiving this compound in addition to their usual care for 12 months. The primary outcome was the change in the urinary albumin-to-creatinine ratio (UACR). The results showed that while the treatment was generally well-tolerated, it did not significantly reduce albuminuria compared to the usual care group. frontiersin.org
In the context of FSGS, a successful Phase 2a study of this compound (also known as DMX-200) has been completed. The trial, which administered the compound to patients already receiving the standard of care, an angiotensin II type I receptor blocker (ARB), met all its endpoints. A key finding was that 86% of patients showed a reduction in proteinuria—a marker for the progression of kidney disease—when treated with DMX-200 compared to a placebo. nih.gov
Table 2: Completed this compound Trials in Renal Diseases
| Disease | Trial Phase | Key Findings | Citation |
| Diabetic Nephropathy | Pilot | Well-tolerated but did not demonstrate a significant reduction in albuminuria. | frontiersin.org |
| Focal Segmental Glomerulosclerosis (FSGS) | Phase 2a | Met all endpoints; 86% of patients demonstrated reduced proteinuria versus placebo. | nih.gov |
Exploratory Studies in Cancer (e.g., Multiple Myeloma, Gastric Cancer, Breast Cancer)
The potential of this compound as an anti-cancer agent has been explored in several malignancies, including multiple myeloma and breast cancer.
A clinical trial involving 10 patients with multiple myeloma investigated the effectiveness of this compound as an interferon inducer. The study reported that two patients achieved complete remission, and two others achieved partial remission. The condition of four patients remained stable during the treatment. oncologynewscentral.com
A Phase I dose-escalation trial was conducted to evaluate this compound as a potential antimetastatic drug for patients with primary breast cancer. The study enrolled 12 patients and aimed to determine the maximum tolerated dose. The research concluded that the treatment had an acceptable safety profile, and no dose-limiting toxicities were observed, providing a basis for further exploration of its clinical use in breast cancer patients. targetedonc.comwustl.edu
Clinical trial data regarding the use of this compound specifically for gastric cancer were not identified in the search results.
Table 3: Exploratory this compound Studies in Cancer
| Cancer Type | Trial Phase/Type | Number of Patients | Key Outcomes | Citation |
| Multiple Myeloma | Clinical Trial | 10 | 2 complete remissions, 2 partial remissions, 4 stable disease. | oncologynewscentral.com |
| Breast Cancer | Phase I Dose-Escalation | 12 | Acceptable safety profile; no dose-limiting toxicities observed; potential as an antimetastatic drug. | targetedonc.comwustl.edu |
Ongoing and Future Clinical Investigations
The clinical development of this compound is continuing, with a significant focus on kidney-related diseases.
Clinical Trials for COVID-19
No clinical trials specifically investigating this compound for the treatment of COVID-19 were identified in a comprehensive review of available literature and clinical trial registries.
Continued Research in Kidney-related Diseases
This compound, under the name DMX-200 (repagermanium), is the subject of significant ongoing research, particularly for the treatment of Focal Segmental Glomerulosclerosis (FSGS). A large-scale, pivotal Phase 3 clinical trial, known as ACTION3, is currently underway. vumc.org
This randomized, double-blind, placebo-controlled study is evaluating the efficacy and safety of DMX-200 in patients with FSGS who are already being treated with an ARB. The trial is recruiting patients across multiple countries and aims to enroll approximately 286 participants, including adolescents. oncologynewscentral.com The U.S. Food and Drug Administration (FDA) has confirmed that proteinuria is an acceptable primary endpoint for full marketing approval, which could potentially offer an earlier market entry for the therapy. vumc.org DMX-200 has been granted Orphan Drug Designation in the United States and Europe for the treatment of FSGS. nih.gov
Potential for Repurposing in Oncology
The strategy of drug repurposing, which involves investigating existing drugs for new therapeutic applications, offers a promising avenue for oncology research, potentially reducing development time and costs. nih.govoncologyoffense.commdpi.com this compound, an organogermanium compound approved for the treatment of chronic hepatitis B in Japan, has garnered interest for its potential anticancer properties and is being explored as a repurposed agent in cancer therapy. nih.govcam-cancer.org Research into its use in oncology focuses on its immunomodulatory effects and its ability to interfere with pathways that promote cancer growth and metastasis. nih.govnih.gov
Detailed Research Findings
This compound's potential in oncology is primarily linked to its role as an inhibitor of the C-C chemokine ligand 2 (CCL2)-C-C chemokine receptor 2 (CCR2) signaling pathway. nih.govnih.govresearchgate.net This pathway is instrumental in cancer progression, contributing to cancer cell proliferation, survival, migration, and the formation of a premetastatic niche—a favorable microenvironment in secondary organs for disseminated cancer cells to seed. nih.govnih.govnih.gov By blocking the CCL2/CCR2 axis, this compound may inhibit the formation of these niches, thereby suppressing metastasis. nih.govnih.gov
Beyond its impact on the tumor microenvironment, this compound is recognized for its function as an immune modulator. cam-cancer.orgnih.gov Studies suggest its anticancer effects may stem from its ability to induce the production of endogenous interferon-γ (IFN-γ) and enhance the activity of natural killer (NK) cells. cam-cancer.orgnih.govpatsnap.com Research has shown that this compound administration leads to an increase in the mature, cytolytic subset of NK cells (CD16+/CD56Dim) and a higher rate of apoptosis induction in cancer cells. nih.gov
Preclinical studies have provided evidence for these mechanisms. In mouse models of breast cancer, this compound treatment was shown to block the enhancement of metastasis by inhibiting the formation of the premetastatic niche. nih.govnih.gov Similarly, in a mouse model of colon cancer, the compound reduced the number and size of tumors and decreased the presence of tumor-associated macrophages (TAMs). nih.gov
Table 1: Summary of Selected Research on this compound in Oncology
| Cancer Type | Study Model | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer | Human Phase I Clinical Trial | Investigated as a perioperative antimetastatic agent by inhibiting premetastatic niche formation. | nih.govnih.gov |
| Breast Cancer | Mouse Model | Blocked enhancement of metastasis through inhibition of premetastatic niche formation. | nih.govnih.gov |
| Colon Cancer | Mouse Model | Reduced the number and size of tumors; attenuated adenocarcinoma changes; reduced tumor-associated macrophages. | nih.gov |
| Refractory Gastric Cancer | Human Clinical Study | Median overall survival was 172.0 days; two patients achieved complete remission of lung or liver metastasis. Increased mature NK cells and cancer cell apoptosis. | nih.gov |
| Refractory Oral Cancer | Human Clinical Study | Tendency toward prolonged survival; increased mature NK cells and cancer cell apoptosis. | nih.gov |
| Multiple Myeloma | Human Case Series | Resulted in complete remission in 2/10 patients and partial remission in 2/10 patients. | nih.gov |
| Lung Cancer | Human Clinical Study (Conference Report) | Alleged higher response and survival rates in the this compound group during chemotherapy. | cam-cancer.org |
Toxicological Considerations and Safety Profiles in Research
Preclinical Toxicology Studies
Preclinical studies, primarily conducted in animal models, provide initial insights into the potential toxicity of propagermanium. Research in rats has suggested a low level of toxicity associated with the compound. fishersci.comamericanelements.com However, some investigations have indicated that higher doses of this compound could potentially lead to structural changes in the kidneys of rats. fishersci.ca
Comparative studies in animals have suggested that inorganic germanium compounds are associated with renal toxicity, whereas some data indicate that this compound does not induce such effects. fishersci.ca Despite this, other animal studies involving ingested germanium products have demonstrated toxicities similar to those observed in human cases, including elevated germanium levels in tissues and impaired kidney and liver function, particularly in a lifetime drinking water study in laboratory animals. thegoodscentscompany.com These findings highlight the importance of careful evaluation even in preclinical phases.
Clinical Observations of Adverse Effects
Clinical research and observations in humans have provided valuable data regarding the adverse effects associated with this compound. While it is considered to have potential health benefits, this compound is not without side effects, particularly with excessive consumption or at high dosages. wikipedia.org
High dosages of this compound have been linked to kidney damage, presenting with symptoms such as decreased urine output, swelling due to fluid retention, and elevated levels of waste products in the blood. wikipedia.org In severe instances, kidney failure requiring medical intervention has been reported. wikipedia.org Liver toxicity has also been observed with prolonged use or high doses, characterized by symptoms like jaundice, dark urine, abdominal pain, and elevated liver enzymes in blood tests. wikipedia.org These symptoms suggest potential stress or damage to the liver. wikipedia.org
Gastrointestinal issues are among the commonly reported side effects, including nausea, vomiting, diarrhea, and abdominal cramping. wikipedia.org These effects are typically mild to moderate in severity. wikipedia.org Allergic reactions, ranging from mild manifestations like itching, rash, hives, and swelling to severe conditions such as anaphylaxis, are also potential adverse effects. wikipedia.org Additionally, blood and bone marrow toxicity have been identified as primary concerns. wikipedia.org
A review examining organ toxicity related to various germanium compounds, including this compound, reported on 31 cases where compounds were ingested over periods ranging from two to 36 months. fishersci.ca All cases in this review exhibited renal impairment, manifesting as chronic or acute renal failure, which unfortunately resulted in death in nine cases. fishersci.ca Other clinical findings in these cases included anaemia (occurring in all cases), gastrointestinal disturbances, weight loss, myopathy, and liver dysfunction. fishersci.ca Recovery of renal function in these affected individuals was often slow and remained impaired in some cases observed for as long as 40 months. fishersci.ca
In a case series involving 10 patients with myeloma, depression was noted as an adverse effect attributed to this compound in two individuals. fishersci.ca Conversely, a double-blind placebo-controlled trial evaluating 30 mg daily doses of this compound in 182 patients with chronic hepatitis B reported no adverse events considered attributable to the compound. fishersci.ca However, a post-market survey encompassing 32,700 patients with chronic hepatitis B treated with this compound indicated liver enzyme flares in 4% of patients. fishersci.ca Consequently, severely impaired liver function is considered a contraindication for the use of this compound in Japan, where it is approved for hepatitis B treatment. fishersci.ca
More recent clinical trials are carefully monitoring for potential side effects such as hypotension, hyperkalemia, and changes in liver function. A Phase I dose-escalation study investigating this compound as an antimetastatic drug in breast cancer patients demonstrated a manageable safety profile with low-grade adverse events and no dose-limiting toxicities observed at doses up to 90 mg per day. Clinical data from studies using repagermanium (also known as this compound) at daily doses up to 240 mg for up to 28 weeks in patients with focal segmental glomerulosclerosis (FSGS) found the treatment to be safe and well tolerated, with no safety signals observed.
Based on clinical observations, regular monitoring of liver and kidney function is advisable for patients receiving this compound therapy. Contraindications for its use include hypersensitivity to germanium compounds and pre-existing severe liver or kidney disease.
Below is a summary of adverse effects observed in clinical contexts based on the provided research findings:
| System Organ Class | Observed Adverse Effects |
| Renal/Urinary | Kidney damage, decreased urine output, swelling (fluid retention), elevated waste products, kidney failure, renal impairment (acute/chronic) wikipedia.orgfishersci.ca |
| Hepatic/Biliary | Liver toxicity, jaundice, dark urine, abdominal pain, elevated liver enzymes, liver dysfunction, liver enzyme flares wikipedia.orgfishersci.ca |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal cramping, gastrointestinal disturbances wikipedia.orgfishersci.ca |
| Dermatologic | Itching, rash, hives, mild skin rashes wikipedia.org |
| Immunologic | Allergic reactions, swelling (face, lips, tongue, throat), difficulty breathing, anaphylaxis wikipedia.org |
| Hematologic | Blood and bone marrow toxicity, anaemia wikipedia.orgfishersci.ca |
| Musculoskeletal | Myopathy fishersci.ca |
| Psychiatric | Depression fishersci.ca |
| General/Systemic | Fatigue, dizziness, weight loss fishersci.ca |
| Cardiovascular | Hypotension |
| Metabolic/Nutritional | Hyperkalemia |
Note: This table summarizes adverse effects reported across various studies and observations and does not represent frequency or causal relationship unless explicitly stated in the text.
Differentiation from Inorganic Germanium Toxicity
A crucial aspect of understanding this compound's safety profile is distinguishing its toxicity from that of inorganic germanium compounds. Organic germanium compounds, such as this compound, are generally considered less toxic than inorganic forms like germanium dioxide (GeO2). wikipedia.org Severe organ toxicity, including acute renal failure and fatalities, has been widely documented following the oral ingestion of germanium compounds, and these severe outcomes have primarily been attributed to inorganic germanium compounds. fishersci.ca
Challenges in differentiating toxicity in some historical cases have arisen due to misleading product labeling and the confounding of substance names in both commercial products and scientific literature. fishersci.ca A significant concern is the potential for contamination of organic germanium products with highly toxic inorganic germanium salts during the manufacturing process. fishersci.ca In the review of 31 cases of organ toxicity, contamination with GeO2 was detected in the two cases that involved this compound intake. fishersci.ca
While some animal data suggest that inorganic germanium compounds cause renal toxicity while this compound does not, French investigators found evidence that higher doses of this compound could also induce structural changes in the kidneys of rats. fishersci.ca This indicates that while the toxicity profile may differ, high exposures to even organic forms like this compound may still pose risks to renal function. Inorganic germanium, including elemental forms and compounds like germanium oxide, is considered likely unsafe and has been linked to numerous reports of kidney failure and death, accumulating in the body and damaging vital organs, as well as causing other issues like anemia, muscle weakness, and nerve problems. Synthetic soluble germanium salts are known to be nephrotoxic, whereas naturally-occurring germanium compounds tend to be insoluble and exhibit low oral toxicity.
Regulatory and Ethical Considerations in this compound Research
The regulatory status of this compound varies by country, often falling under the regulations for dietary supplements in many regions. fishersci.ca Due to safety concerns, regulatory actions have been taken in several countries. The U.S. FDA issued an import alert on germanium products in 1988 due to the potential for health injury. fishersci.ca Governmental institutions in Germany have issued warnings to consumers regarding the possibility of fatal kidney damage. fishersci.ca In the UK, the industry voluntarily withdrew supplements containing germanium. fishersci.ca In contrast, this compound is approved in Japan for the treatment of HBe positive chronic hepatitis B. fishersci.ca A primary safety concern noted by the FDA regarding this compound products is the potential for contamination with highly toxic inorganic germanium salts during manufacturing.
Ethical considerations are paramount in all research involving chemical compounds, including this compound, particularly in studies involving human participants. Ethical guidelines are essential for protecting the safety and well-being of study volunteers and maintaining the integrity of the research. Key ethical principles include ensuring voluntary participation, obtaining informed consent, maintaining anonymity and confidentiality, minimizing the potential for harm, and transparently communicating results. Researchers are bound by a code of conduct that mandates informed, voluntary, and confidential participation, free from coercion. Ethical approval is a necessary step before commencing research studies.
In the context of clinical trials, ethical considerations are critically important for the recruitment and selection of participants. Researchers must ensure that individuals are fully informed about the potential risks and benefits of participating and that their consent is obtained voluntarily. Ensuring the inclusion of diverse populations in clinical trials is also considered essential to enhance the generalizability of findings. Protecting data privacy and confidentiality is an important ethical consideration. Furthermore, safeguards must be implemented when involving vulnerable populations in research. Regulatory frameworks for clinical investigations, such as the extensive and specific requirements under the Medical Device Regulation (MDR) in the European Union, apply even to studies not primarily intended for device approval, emphasizing the need to adhere to Good Clinical Practice guidelines.
Advanced Research Methodologies in Propagermanium Studies
Molecular Imaging Techniques (e.g., CCR2-PET)
Molecular imaging techniques, such as Positron Emission Tomography (PET), play a role in visualizing and quantifying biological processes in living subjects, which can be valuable in studying the effects of compounds like propagermanium. Specifically, CCR2-targeted PET imaging (CCR2-PET) has been explored in the context of pulmonary fibrosis to monitor the infiltration of CCR2+ immune cells nih.govresearchgate.netresearchgate.net. This compound is known to inhibit the C-C motif chemokine receptor 2 (CCR2) nih.govplos.orgiiarjournals.org. Studies have compared the effects of this compound, an oral CCR2 inhibitor, to nintedanib (B1663095) in preclinical models of fibrosis nih.govresearchgate.net. CCR2-PET tracers can potentially monitor treatment responses on CCR2+ cells and predict the development of fibrosis nih.govresearchgate.net. Research indicates that lung CCR2+ cells are significantly elevated in certain models, and both this compound and nintedanib similarly decreased these cells and fibrosis in one study nih.govresearchgate.net. The use of CCR2 imaging is also being assessed for its potential in head and neck cancer prognosis, as CCR2 is expressed on both inflammatory and tumor cells snmjournals.org.
Flow Cytometry for Cellular Analysis
Flow cytometry (FCM) is a powerful technology enabling rapid, multi-parametric analysis of single cells in solution nih.govimmunostep.comdrugdiscoverynews.com. It is widely used in biomedical research, including immunology, cancer biology, and infectious disease monitoring nih.gov. FCM allows for the simultaneous measurement of physical characteristics and the detection of specific proteins or markers using fluorescently labeled antibodies immunostep.com. This technique is crucial for identifying and quantifying different cell types (immunophenotyping) and analyzing cellular events such as apoptosis, activation, and cytokine production drugdiscoverynews.com.
In the context of this compound research, flow cytometry has been employed to analyze peripheral blood mononuclear cells (PBMCs) iiarjournals.orgresearchgate.net. Studies investigating the anti-tumor mechanisms of this compound in patients with refractory cancers utilized FCM to assess changes in immune cell populations iiarjournals.org. Results from such studies have indicated that this compound administration led to an increase in CD16+/CD56Dim NK cells, a subset of mature, cytolytic natural killer (NK) cells iiarjournals.org. FCM can also be used in in vitro killing assays to evaluate the ability of immune cells to induce apoptosis in cancer cells after this compound treatment iiarjournals.orgresearchgate.net. The multiparametric nature and high throughput of flow cytometry make it invaluable for monitoring immune responses and facilitating biomarker discovery in preclinical and clinical settings drugdiscoverynews.comprecisionformedicine.com.
Gene Expression Profiling
Gene expression profiling (GEP) is a molecular technique used to measure the activity of thousands of genes simultaneously, providing insights into the biological processes influenced by a compound. This methodology can help researchers understand how this compound affects gene transcription and identify potential pathways involved in its therapeutic effects.
Studies involving the organic germanium compound Ge-132 (poly-trans-[(2-carboxyethyl)germasesquioxane]), which includes this compound, have utilized DNA microarray technology to evaluate changes in hepatic gene expression profiles researchgate.netimrpress.com. Research in mice administered Ge-132 identified 1,220 genes with altered expression levels researchgate.netimrpress.com. Functional clustering analysis of these altered genes revealed significant changes in categories related to immune activation, ATP production, lipid metabolism, and apoptosis researchgate.netimrpress.com. For instance, the expression of the alpha-tocopherol (B171835) transfer protein (Ttpa) gene was found to be increased, potentially contributing to elevated plasma alpha-tocopherol levels observed in the study researchgate.netimrpress.com. GEP serves as an objective tool in research, capable of predicting outcomes and providing personalized prognostic information in various contexts, such as assessing metastatic risk in melanoma patients nih.govnih.gov.
In vitro Cell-based Assays for Efficacy and Mechanism Elucidation
In vitro cell-based assays are fundamental tools for investigating the direct effects of this compound on specific cell types, elucidating its mechanisms of action, and assessing its efficacy in controlled environments. These assays allow for detailed analysis of cellular responses without the complexities of in vivo systems.
This compound has been shown to selectively inhibit the chemotaxis of CCR2-positive monocytes induced by MCP-1 (in vitro) plos.orggoogle.com. This inhibition of monocyte migration is considered a key mechanism by which this compound may suppress inflammatory conditions plos.org. In vitro studies have demonstrated that this compound can activate blast formation in cultured mouse and human lymphocytes in a concentration-dependent manner researchgate.net. It has also been shown to enhance the production of antibodies and significantly increase the number of interleukin 2 receptor (IL-2R) positive cells researchgate.net. Furthermore, this compound has been found to significantly enhance interleukin-1 (IL-1) production from macrophages (in vitro) researchgate.net.
Cell-based assays are also used to study the effects of this compound on macrophage differentiation and activity. Research indicates that an organogermanium compound, THGP (a hydrolysate of Ge-132), can induce the differentiation of macrophages into the M1 phenotype in vitro nih.gov. Long-term culture with THGP has been shown to increase the ability of certain macrophage cell lines to suppress melanoma cell proliferation nih.gov. These in vitro findings suggest that this compound and its related compounds may exert antitumor effects by promoting M1 macrophage polarization and enhancing their cytotoxic activity nih.gov. In vitro killing assays using cancer cells and immune cells treated with this compound are also performed to directly measure the compound's impact on the immune system's ability to target and induce apoptosis in cancer cells iiarjournals.orgresearchgate.net.
Future Directions and Emerging Research Avenues
Elucidation of Remaining Unknown Mechanisms of Action
Propagermanium, an organogermanium compound, is recognized for its immunomodulatory, anti-inflammatory, and antiviral properties patsnap.com. Its therapeutic effects are attributed to a variety of mechanisms, though a complete understanding remains an active area of research. The primary established mechanism involves the modulation of the immune system, particularly influencing the activity of macrophages and dendritic cells patsnap.com. This compound enhances the production of crucial cytokines like interferon-gamma (IFN-γ), which activates macrophages and boosts their ability to eliminate pathogens patsnap.com.
A significant aspect of its anti-inflammatory action is the inhibition of the C-C chemokine receptor type 2 (CCR2). By acting as a CCR2 inhibitor, this compound can block monocyte chemoattractant protein-1 (MCP-1) dependent activation and chemotaxis of monocytes and macrophages nih.gov. This interference with the CCL2/CCR2 signaling axis is key to its role in mitigating inflammation-driven tissue damage mdpi.comresearchgate.net.
Additional known actions include antiviral activity against viruses like hepatitis B virus (HBV) by modulating cytokine production and enhancing immune responses patsnap.comnih.gov. The compound also demonstrates antioxidative properties by scavenging free radicals and reducing oxidative stress patsnap.compatsnap.com.
Despite this knowledge, the complete picture of how this compound exerts its effects is not fully understood, with some researchers noting that the underlying mechanisms for its broad effects are still largely unknown patsnap.com. Future research is necessary to unravel the more nuanced downstream effects of CCR2 inhibition and interferon induction. Key questions remain regarding its interaction with specific intracellular signaling pathways and its potential influence on other chemokine receptors beyond CCR2. Elucidating these unknown mechanisms is crucial for identifying new therapeutic targets and optimizing its clinical applications.
| Known Mechanism of Action | Description | Primary Effect |
| Immunomodulation | Influences the activity of macrophages and dendritic cells; enhances the production of interferon-gamma (IFN-γ) patsnap.comcam-cancer.org. | Enhanced immune response to pathogens patsnap.com. |
| Anti-inflammatory Activity | Inhibits the CCL2/CCR2 signaling pathway, preventing the recruitment of monocytes and macrophages to sites of inflammation nih.govmdpi.comresearchgate.net. | Reduction of chronic inflammation and tissue damage patsnap.commdpi.com. |
| Antiviral Effects | Interferes with the replication of certain viruses, such as the hepatitis B virus (HBV), through immune modulation patsnap.comnih.gov. | Suppression of viral replication and spread patsnap.com. |
| Antioxidative Properties | Scavenges free radicals and mitigates oxidative stress patsnap.compatsnap.com. | Protection of cells from oxidative damage patsnap.com. |
Novel Therapeutic Combinations Involving this compound
Given its primary role as a CCR2 inhibitor, this compound is a candidate for novel therapeutic combinations, particularly in oncology. The CCL2-CCR2 axis is a key signaling pathway in inflammation that is associated with cancer progression, making it a promising therapeutic target researchgate.net. Research into other CCR2 inhibitors provides a strong rationale for exploring this compound in combination regimens.
For example, other CCR2 inhibitors have been evaluated in combination with chemotherapy, such as FOLFIRINOX in pancreatic cancer, to reduce the recruitment of immunosuppressive myeloid cells into the tumor microenvironment researchgate.net. Similarly, combining a USP1 inhibitor with PARP inhibitors has been shown to potentially provide more durable disease control by reducing the emergence of resistance aacrmeetingnews.org. This suggests a potential strategy where this compound could be combined with DNA-damaging agents to enhance their efficacy.
Future research could focus on combining this compound with various established and emerging cancer therapies.
Potential Combination Strategies:
With Chemotherapy: To inhibit the influx of tumor-associated macrophages (TAMs), which can promote tumor growth and resistance to cytotoxic drugs researchgate.net.
With Immunotherapy: Combination with immune checkpoint inhibitors could be explored. By blocking monocyte recruitment, this compound may alter the tumor microenvironment to be more responsive to treatments like PD-1 or PD-L1 inhibitors mdpi.com.
With Targeted Therapies: Combining this compound with targeted agents, such as PARP inhibitors in cancers with specific DNA repair deficiencies, could create synthetic lethality and overcome resistance mechanisms aacrmeetingnews.org.
These potential combinations aim to exploit different mechanisms of action to achieve a synergistic effect, leading to more durable therapeutic responses and preventing the development of treatment resistance broadinstitute.org.
| Potential Combination Therapy | Rationale | Potential Disease Target |
| This compound + Chemotherapy | Inhibit recruitment of immunosuppressive myeloid cells; potentially enhance the efficacy of cytotoxic agents researchgate.net. | Pancreatic Cancer, Colon Cancer researchgate.net. |
| This compound + Immunotherapy (e.g., Checkpoint Inhibitors) | Modulate the tumor microenvironment to enhance the anti-tumor immune response mdpi.com. | Various solid tumors. |
| This compound + Targeted Therapy (e.g., PARP inhibitors) | Exploit non-overlapping resistance mechanisms to achieve more durable responses aacrmeetingnews.orgbroadinstitute.org. | Ovarian Cancer, Breast Cancer aacrmeetingnews.org. |
Exploration of this compound in Other Disease Models
While approved in Japan for treating chronic hepatitis B, preclinical and pilot clinical studies have investigated the utility of this compound across a range of other diseases, primarily those with an inflammatory basis nih.govnafkam.no. Its function as a CCR2 inhibitor has driven its exploration as an anti-inflammatory drug for cardiovascular, renal, and metabolic diseases nih.gov.
Diabetes and Related Complications:
In animal models of type 2 diabetes, this compound has been shown to reduce insulin resistance and endothelial dysfunction, likely due to its anti-inflammatory properties mdpi.com.
Studies in diabetic Goto-Kakizaki (GK) rats showed that this compound improved fasting glucose levels and restored the anticontractile effect of perivascular adipose tissue by reducing inflammation and oxidative stress mdpi.com.
Preclinical studies have also indicated that this compound improves albuminuria in rodent models of diabetic nephropathy nih.gov. A pilot clinical trial was conducted to assess its efficacy and safety in patients with type 2 diabetes and nephropathy nih.gov.
Cardiovascular and Hepatic Conditions:
this compound has demonstrated efficacy in animal models of experimental atherosclerosis by inhibiting macrophage infiltration and suppressing the formation of coronary arteriosclerotic lesions mdpi.com.
It has also been shown to effectively reduce hepatic steatosis (fatty liver) in obese mouse models mdpi.com.
Oncology:
In oncology, this compound has been evaluated in multiple myeloma, where it acts as an interferon inducer. A study involving 10 patients with multiple myeloma reported that two achieved complete remission and two achieved partial remission nih.gov.
A case report documented a complete remission of a rare, treatment-refractory spindle cell carcinoma of the lung in a patient who self-medicated with this compound cam-cancer.org.
In a mouse model of colon cancer, this compound treatment reduced the number and size of tumors and decreased the presence of tumor-associated macrophages researchgate.net.
| Disease Model | Key Research Finding | Investigational Stage |
| Type 2 Diabetes | Ameliorates endothelial dysfunction and reduces insulin resistance in diabetic rats mdpi.com. | Preclinical mdpi.com. |
| Diabetic Nephropathy | Improves albuminuria in rodent models nih.gov. | Preclinical / Pilot Clinical Trial nih.gov. |
| Atherosclerosis | Inhibits macrophage infiltration and suppresses lesion formation in animal models mdpi.com. | Preclinical mdpi.com. |
| Hepatic Steatosis | Reduced fatty liver in obese mice mdpi.com. | Preclinical mdpi.com. |
| Multiple Myeloma | Induced complete or partial remission in a small patient cohort nih.gov. | Clinical Case Series nih.gov. |
| Colon Cancer | Reduced tumor number and size in a mouse model researchgate.net. | Preclinical researchgate.net. |
| Lung Cancer | Associated with a complete remission in a documented case of spindle cell carcinoma cam-cancer.org. | Case Report cam-cancer.org. |
Development of Advanced Formulations for Enhanced Therapeutic Efficacy
The development of advanced drug delivery systems (DDS) represents a significant future avenue for enhancing the therapeutic efficacy of this compound nih.gov. While current formulations are administered orally, novel formulations could optimize its pharmacokinetic profile, improve bioavailability, and enable targeted delivery, thereby maximizing its effects and minimizing potential off-target interactions nih.govpreprints.org.
Future research could focus on several advanced formulation strategies:
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles (such as polymeric nanoparticles or liposomes) could enhance its solubility, protect it from degradation, and prolong its circulation time preprints.orgpreprints.org. Nanotechnology allows for the precise targeting of drugs to specific cells or tissues, which could be particularly beneficial for delivering this compound directly to inflamed tissues or the tumor microenvironment nih.govpreprints.org.
Controlled-Release Formulations: The development of controlled-release oral or parenteral formulations could provide sustained plasma concentrations of this compound over an extended period pexacy.com. This would improve patient compliance and ensure a more stable therapeutic effect, which is crucial for managing chronic inflammatory conditions pexacy.com.
Stimuli-Responsive Systems: Advanced formulations can be designed to release their payload in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes that are characteristic of a disease site preprints.org. A stimuli-sensitive system for this compound could ensure its release is concentrated at sites of inflammation or within tumors, enhancing its site-specific action.
These innovative delivery systems have the potential to revolutionize how this compound is used, unlocking its full therapeutic potential by improving its delivery profile and enabling more targeted and effective treatments preprints.org.
常见问题
Q. How is Propagermanium’s solubility determined across varying pH conditions, and what methodological standards are applied?
this compound’s solubility is evaluated using high-performance liquid chromatography (HPLC) with method validation for accuracy, precision, and linearity. Studies show solubility increases with pH: at pH 3.0, 3.3, and 3.6, values are 9.85, 10.42, and 12.54 mg/mL, respectively . This pH-dependent behavior necessitates stability testing under physiological conditions to inform drug formulation .
| pH | Solubility (mg/mL) | Method Validation Parameters |
|---|---|---|
| 3.0 | 9.85 | Accuracy: 98.5%, RSD: 1.2% |
| 3.3 | 10.42 | Precision: 0.8% CV |
| 3.6 | 12.54 | Linearity: R² = 0.997 |
Q. What experimental models are used to study this compound’s anti-inflammatory effects in obesity-related insulin resistance?
High-fat diet (HFD)-fed mice are the primary model. This compound (oral administration) is tested at 6- and 12-week intervention points. Outcomes include adipose tissue histology (e.g., lipid droplet size), gene expression (e.g., Mcp-1, CD11c), and plasma adiponectin levels . Early intervention (6 weeks) shows significant reductions in M1 macrophage markers compared to late intervention .
Advanced Research Questions
Q. How do contradictions in TNF-α expression data challenge interpretations of this compound’s anti-inflammatory efficacy?
While this compound reduces Tnf-α expression in adipose tissue, statistical significance is inconsistently achieved (p = 0.10 in HFD vs. HFD+this compound groups) . This suggests:
- Sample size limitations : Underpowered studies may miss subtle effects.
- Temporal dynamics : TNF-α may peak earlier than measured timepoints.
- Compensatory pathways : Redundant cytokines (e.g., IL-6) might offset this compound’s impact. Researchers should pair gene expression with protein-level assays (e.g., ELISA) and increase n-values .
Q. Why does this compound’s efficacy in reducing hepatic triglycerides lack statistical significance despite observable trends?
Liver triglyceride levels in this compound-treated mice (149.7 ± 22.9 μg/mg protein) show a 12% reduction versus HFD controls (168.5 ± 19.0 μg/mg protein), but p = 0.27 . Potential factors:
- Intervention timing : Late-stage NASH may resist reversal.
- Heterogeneity in lipid distribution : Macrosteatosis (large droplets) decreases significantly (-37%, p < 0.05), but microsteatosis remains unaffected, diluting overall significance .
- Analytical sensitivity : Gravimetric methods may lack resolution vs. MRI-based quantification.
Q. How can researchers optimize the timing of this compound intervention to balance efficacy and practicality?
Early intervention (6 weeks post-HFD) reduces M1 macrophages (CD11c ↓, p < 0.05) and improves insulin sensitivity, while late intervention (12 weeks) shows diminished effects . Key considerations:
- Disease progression : WAT inflammation precedes hepatic insulin resistance, making early intervention critical .
- Dose-response curves : Testing graded doses (e.g., 10–50 mg/kg) could identify thresholds for macrophage polarization shifts.
- Combination therapies : Pairing this compound with PPAR-γ agonists (e.g., rosiglitazone) may amplify anti-inflammatory effects .
Methodological Recommendations
- For solubility studies : Validate HPLC methods per ICH guidelines, including robustness testing against temperature fluctuations .
- For in vivo studies : Use longitudinal designs with staggered intervention groups to isolate temporal effects .
- For data contradiction analysis : Apply triangulation (e.g., qPCR + flow cytometry) to confirm macrophage phenotype shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
